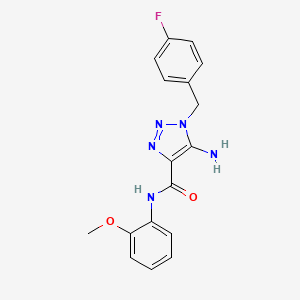

5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered triazole ring with three nitrogen atoms, an amino group, a fluorobenzyl group, and a methoxyphenyl group. These structural components are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17FN4O2 |

| Molecular Weight | 344.34 g/mol |

| CAS Number | Not available |

This compound exhibits significant biological activity primarily through its interaction with specific molecular targets. The mechanism often involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with disease pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Antiparasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas' disease, caused by Trypanosoma cruzi. Research indicates that it demonstrates potent activity against this parasite:

- In vitro Studies : The compound showed significant suppression of parasite burden in infected VERO cells with an effective concentration (pEC50) greater than 6 .

- In vivo Studies : In mouse models, it exhibited improved oral bioavailability and metabolic stability compared to existing treatments like benznidazole and nifurtimox .

Antiviral Activity

Recent studies have also explored the antiviral properties of triazole derivatives. For instance:

- Compounds similar to this compound have shown promising activity against SARS-CoV-2 spike proteins with IC50 values around 75.98 nM .

Case Study 1: Chagas Disease Treatment

A study focused on optimizing the triazole core led to the identification of several derivatives with enhanced potency against T. cruzi. The optimized compounds demonstrated:

- Cell Selectivity : Greater than 100-fold selectivity over VERO and HepG2 cells.

- Improved Solubility : Enhanced aqueous solubility facilitated better absorption in biological systems .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of related triazole compounds. These compounds were found to inhibit neuroinflammatory responses and protect against oxidative stress in neuronal cell lines .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorobenzyl instead of fluorobenzyl | Moderate activity against T. cruzi |

| 5-amino-1-(4-bromobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Bromobenzyl instead of fluorobenzyl | Lower selectivity in cellular assays |

| 5-amino-1-(4-methylbenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Methylbenzyl instead of fluorobenzyl | Enhanced hydrophobic interactions |

科学的研究の応用

Antiparasitic Activity

Recent studies have highlighted the potential of 5-amino-1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in combating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. The compound has been optimized for improved potency and metabolic stability, showing significant suppression of parasite burden in animal models. The optimization process involved enhancing aqueous solubility and oral exposure while mitigating potential toxicities such as Ames and hERG liabilities .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural characteristics allow it to interact with various biological targets associated with cancer cell proliferation and survival. Preliminary findings suggest that derivatives of this triazole compound exhibit selective cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures that incorporate various coupling reactions. The introduction of the triazole ring is often achieved through cycloaddition reactions involving azides and alkynes, which are well-documented in the literature. This synthetic versatility allows for the generation of numerous derivatives with tailored biological activities .

Derivative Exploration

Exploration of derivatives has revealed modifications that enhance specific activities. For instance, variations in substituents on the phenyl rings have been shown to influence the compound's binding affinity to target proteins and its overall pharmacokinetic profile .

Case Study: Chagas Disease Treatment

A notable case study involved the evaluation of a series of triazole derivatives against Trypanosoma cruzi. The most promising compounds demonstrated submicromolar activity (pEC50 > 6) and favorable selectivity profiles over mammalian cells. This study was pivotal in establishing a new class of triazole-based compounds as potential treatments for neglected tropical diseases .

Case Study: Cancer Cell Line Inhibition

Another significant investigation focused on the anticancer effects of this compound against various tumor cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting a novel mechanism of action that warrants further exploration in clinical settings .

Comparative Data Table

| Compound | Activity | IC50 Value | Selectivity | Notes |

|---|---|---|---|---|

| Compound A | Anti-T. cruzi | pEC50 > 6 | >100-fold | Significant suppression in vivo |

| Compound B | Anticancer (A549) | 0.23 µM | High | More effective than standard therapies |

| Compound C | BuChE Inhibition | 0.13 µM | Selective | Reversible non-competitive inhibitor |

特性

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-14-5-3-2-4-13(14)20-17(24)15-16(19)23(22-21-15)10-11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRSNKXESZOMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。